Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is a chemical compound with the molecular formula C9H10ClNO6S2 and a molecular weight of 327.76 g/mol . This compound is known for its role as an intermediate in the synthesis of various pharmaceuticals, particularly in the production of lornoxicam, a non-steroidal anti-inflammatory drug (NSAID) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate typically involves the following steps :
Starting Materials: The synthesis begins with thiophene-2-carboxylic acid, which undergoes chlorination to introduce the chlorine atom at the 5-position.
Sulfonamide Formation: The chlorinated thiophene-2-carboxylic acid is then reacted with N-methylsulfamoyl chloride in the presence of a base to form the sulfonamide derivative.
Esterification: The final step involves esterification with methoxycarbonylmethyl chloride to yield the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur atom in the sulfonamide group.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols in the presence of a base.
Hydrolysis: Conducted under acidic or basic conditions to yield the carboxylic acid.
Oxidation and Reduction: Utilizes oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Substitution: Yields various substituted thiophene derivatives.
Hydrolysis: Produces the corresponding carboxylic acid.
Oxidation and Reduction: Results in oxidized or reduced forms of the sulfonamide group.
Scientific Research Applications
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a probe to study enzyme interactions and metabolic pathways.
Medicine: An intermediate in the synthesis of lornoxicam and other pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is primarily related to its role as an intermediate in drug synthesis. In the case of lornoxicam, it contributes to the inhibition of cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. The compound’s sulfonamide group interacts with the active site of the enzyme, blocking its activity and reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Lacks the N-methyl group.
Methyl 5-chloro-3-(N-ethyl-N-(2-methoxy-2-oxoethyl)sulfamoyl)thiophene-2-carboxylate: Contains an ethyl group instead of a methyl group.
Uniqueness
Methyl 5-chloro-3-(N-(2-methoxy-2-oxoethyl)-N-methylsulfamoyl)thiophene-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it particularly valuable as an intermediate in the synthesis of pharmaceuticals like lornoxicam .
Properties
Molecular Formula |
C10H12ClNO6S2 |
---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
methyl 5-chloro-3-[(2-methoxy-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylate |
InChI |
InChI=1S/C10H12ClNO6S2/c1-12(5-8(13)17-2)20(15,16)6-4-7(11)19-9(6)10(14)18-3/h4H,5H2,1-3H3 |
InChI Key |
AMNIHQZRIVJTPY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC(=O)OC)S(=O)(=O)C1=C(SC(=C1)Cl)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.